

Spectroscopic Profile of 2-Nitroanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	2-Nitroanthracene	
Cat. No.:	B1198904	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitroanthracene**, a nitro-polycyclic aromatic hydrocarbon of significant interest in environmental and toxicological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including data interpretation and the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. For **2-Nitroanthracene**, both ¹H and ¹³C NMR provide critical data for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Nitroanthracene** is expected to show a complex pattern of signals in the aromatic region, typically between 7.5 and 9.0 ppm. The presence of the electron-withdrawing nitro group causes a downfield shift for the protons on the same ring, particularly those in ortho and para positions.

Table 1: Predicted ¹H NMR Spectral Data for **2-Nitroanthracene**



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

Note: Experimentally obtained high-resolution ¹H NMR data for **2-Nitroanthracene**, including specific chemical shifts, multiplicities, and coupling constants, are not readily available in the public domain. The table above serves as a template for such data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **2-Nitroanthracene** will display signals for the 14 carbon atoms of the anthracene core. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a lower field. The chemical shifts of the other aromatic carbons are also influenced by the nitro group's substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Nitroanthracene**

Chemical Shift (δ, ppm)	Assignment
Data not available	C-2
Data not available	Other aromatic carbons



Note: Specific, experimentally verified ¹³C NMR chemical shifts for **2-Nitroanthracene** are not readily available in public spectral databases. The table is a placeholder for experimental data.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **2-Nitroanthracene** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Acquisition:

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Nitroanthracene** is characterized by absorption bands corresponding to the aromatic system and the nitro group.

Table 3: Characteristic IR Absorption Bands for 2-Nitroanthracene



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium-Weak	Aromatic C-H stretching
~1620-1580	Medium-Weak	Aromatic C=C stretching
~1530-1500	Strong	Asymmetric NO ₂ stretching
~1350-1330	Strong	Symmetric NO ₂ stretching
~900-675	Strong	Aromatic C-H out-of-plane bending

Note: The values presented are typical for aromatic nitro compounds. Specific peak positions may vary slightly.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of 2-Nitroanthracene is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogeneous mixture is then transferred to a pellet press.
- A pressure of several tons is applied to form a thin, transparent KBr pellet.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy



UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like **2-Nitroanthracene**. The spectrum is expected to show multiple absorption bands characteristic of the anthracene chromophore, with shifts induced by the nitro substituent.

Table 4: Predicted UV-Vis Spectral Data for **2-Nitroanthracene** in Ethanol

λmax (nm)	Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Data not available	Data not available
Data not available	Data not available
Data not available	Data not available

Note: While anthracene has characteristic absorption bands, the specific λ max and molar absorptivity values for **2-Nitroanthracene** in ethanol are not readily available in the searched literature.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

- A stock solution of 2-Nitroanthracene is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as ethanol or acetonitrile.
- Serial dilutions are performed to obtain solutions of varying concentrations.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition:

- The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
- The absorbance of the sample solutions is measured over a wavelength range of approximately 200-500 nm.



• The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Spectroscopic Data Interpretation and Molecular Structure

The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed picture of the molecular structure of **2-Nitroanthracene**. The logical relationship between these techniques and the information they provide is illustrated in the diagram below.

Caption: Relationship between spectroscopic techniques and the structural information derived for **2-Nitroanthracene**.

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Email: info@benchchem.com







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